Gradolide
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Overview
Description
Gradolide is a sesquiterpene lactone.
Scientific Research Applications
Apoptosis Induction in Cancer Cells
Sangre de grado, from which gradolide may be derived, has been shown to induce apoptosis in various human cancer cells, including stomach and colon cancers. The compound triggers cell death and disrupts cell adherence, similar to the effects observed with known anti-cancer agents like Taxol. This suggests potential anti-cancer applications of gradolide, warranting further investigation into its efficacy and mechanisms of action in cancer treatment (Sandoval et al., 2002).
Gastrointestinal Healing Properties
Studies on sangre de grado, associated with gradolide, demonstrate its effectiveness in healing gastrointestinal ulcers and treating gastritis and diarrhea. The compound facilitates ulcer healing by reducing inflammation, myeloperoxidase activity, and bacterial content in ulcers. It also impairs secretory responses to inflammatory stimuli in the gastrointestinal tract, highlighting its potential as a natural remedy for gastrointestinal disorders (Miller et al., 2000).
Chondroprotective Effects
Extracts from sangre de grado, which may contain gradolide, exhibit chondroprotective effects by inhibiting matrix metalloproteinases and promoting IGF-1 production by human chondrocytes. This suggests potential applications in joint health, wound healing, and anti-inflammatory treatments, presenting a natural alternative for managing conditions related to cartilage degradation and inflammation (Miller et al., 2007).
properties
Product Name |
Gradolide |
---|---|
Molecular Formula |
C25H34O7 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[(3S,3aR,4S,6S,6aS,9aS,9bS)-6-hydroxy-3,6,9-trimethyl-3-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H34O7/c1-8-13(3)21(26)30-17-12-24(6,29)16-11-10-15(5)18(16)20-19(17)25(7,23(28)31-20)32-22(27)14(4)9-2/h8-10,16-20,29H,11-12H2,1-7H3/b13-8-,14-9-/t16-,17-,18+,19+,20-,24-,25-/m0/s1 |
InChI Key |
BCRODGCGQKENCQ-SHQNSFORSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1C[C@]([C@H]2CC=C([C@H]2[C@H]3[C@@H]1[C@](C(=O)O3)(C)OC(=O)/C(=C\C)/C)C)(C)O |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2CC=C(C2C3C1C(C(=O)O3)(C)OC(=O)C(=CC)C)C)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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